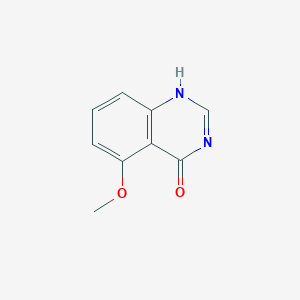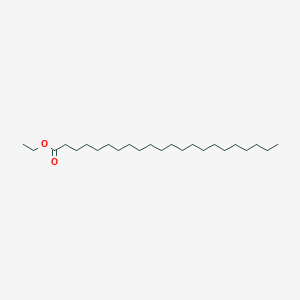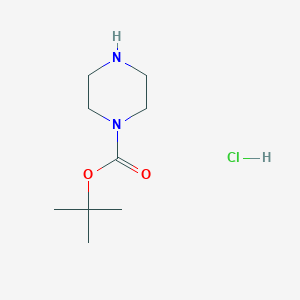
Tert-butyl Piperazine-1-carboxylate Hydrochloride
Overview
Description
Tert-butyl piperazine-1-carboxylate hydrochloride is a chemical compound widely used in organic synthesis. It is a derivative of piperazine, a heterocyclic amine, and is often employed as a protecting group for amines in various chemical reactions. The compound is known for its stability and ease of handling, making it a valuable reagent in both academic and industrial research.
Mechanism of Action
Target of Action
Tert-butyl Piperazine-1-carboxylate Hydrochloride, also known as BOC-PIPERAZINE HYDROCHLORIDE, is a compound useful in organic synthesis . It is used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine-containing drug substances . .
Mode of Action
The mode of action of BOC-PIPERAZINE HYDROCHLORIDE involves its interaction with various aryl halides to form corresponding amine derivatives . This is achieved through a process known as Buchwald-Hartwig amination . The compound can be prepared via solvent-free N-Boc protection catalyzed by iodine .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of monosubstituted piperazine intermediates of many bioactive molecules .
Pharmacokinetics
It is known that the piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .
Result of Action
The result of BOC-PIPERAZINE HYDROCHLORIDE’s action is the formation of corresponding amine derivatives through its interaction with various aryl halides . These amine derivatives can be used in the synthesis of monosubstituted piperazine intermediates of many bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl piperazine-1-carboxylate hydrochloride typically involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst such as acetamidine hydrochloride. The reaction is carried out in a solvent mixture of methanol and water, with formic acid added to facilitate the reaction. The mixture is stirred at room temperature for about 2 hours, and the product is then isolated by distillation under reduced pressure .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure uniformity and high yield. The reaction conditions are carefully controlled to optimize the production rate and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly with aryl halides, to form corresponding amine derivatives.
Coupling Reactions: The compound is known to undergo Buchwald-Hartwig coupling reactions with aryl halides, facilitated by catalysts such as CuBr and 1,1′-bi-2-naphthol.
Protection and Deprotection: It serves as a protecting group for amines, which can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Catalysts: CuBr, 1,1′-bi-2-naphthol, acetamidine hydrochloride.
Solvents: Methanol, water, acetonitrile.
Conditions: Room temperature, reflux, and reduced pressure distillation.
Major Products Formed
The major products formed from reactions involving this compound include various substituted piperazine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules .
Scientific Research Applications
Tert-butyl piperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-Boc-piperazine: Another Boc-protected piperazine derivative used in similar applications.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: A derivative used as a building block in organic synthesis.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another derivative with applications in the synthesis of novel organic compounds.
Uniqueness
Tert-butyl piperazine-1-carboxylate hydrochloride is unique due to its high stability and ease of handling, making it a preferred choice for protecting amines in various synthetic procedures. Its ability to undergo a wide range of chemical reactions and its applications in multiple fields further highlight its versatility and importance in research and industry .
Properties
IUPAC Name |
tert-butyl piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-6-4-10-5-7-11;/h10H,4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGRJODPOICGRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
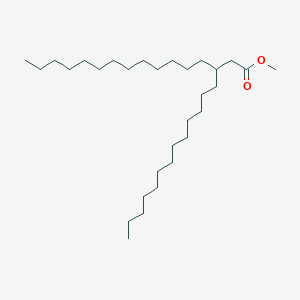
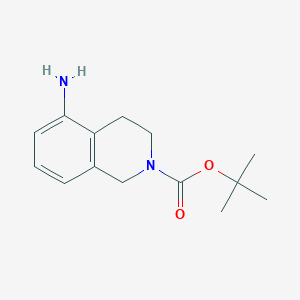
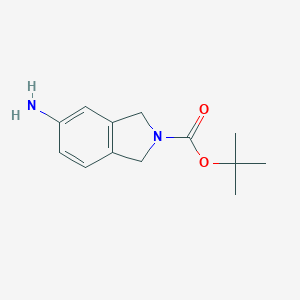
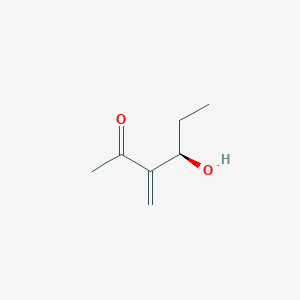
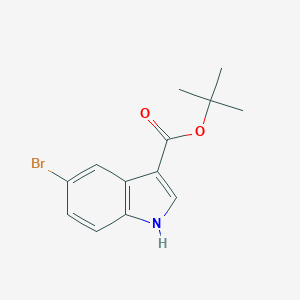
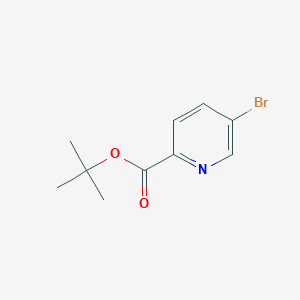
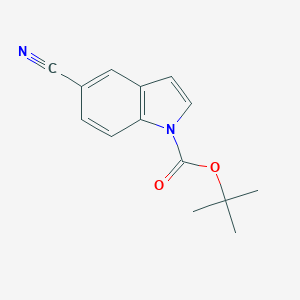
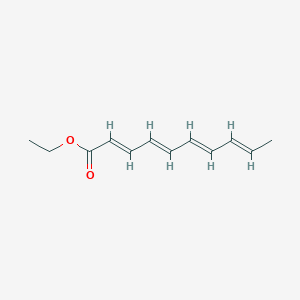
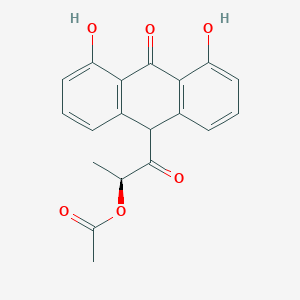
![Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153461.png)
![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B153463.png)
